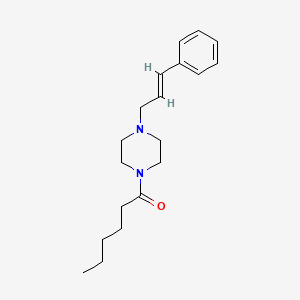

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one

Description

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one is a synthetic compound featuring a hexan-1-one backbone substituted at the terminal carbon with a piperazine ring. The piperazine moiety is further modified at its 4-position with a 3-phenylprop-2-enyl (cinnamyl) group.

Properties

IUPAC Name |

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]hexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-2-3-5-12-19(22)21-16-14-20(15-17-21)13-8-11-18-9-6-4-7-10-18/h4,6-11H,2-3,5,12-17H2,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPVHDHJQNNMBW-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with Phenylprop-2-enyl Group: The phenylprop-2-enyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable phenylprop-2-enyl halide.

Attachment of the Hexanone Chain: The final step involves the attachment of the hexanone chain through a condensation reaction with a hexanone derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several synthetic cathinones, piperazine derivatives, and NPS. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Structural Analogues: AP-237 and AP-238

AP-237 (1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one) and AP-238 (1-[2,6-dimethyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]propan-1-one) are closely related NPS. Both feature a piperazine core with a cinnamyl substituent but differ in alkyl chain length (butanone vs. propanone) and additional methyl groups (AP-238). However, the longer chain could also reduce metabolic stability, as oxidation of the alkyl group is a common degradation pathway .

Cathinone Derivatives: α-PHP and 4F-PHP

α-PHP (2-(pyrrolidin-1-yl)-1-phenylhexan-1-one) and its fluorinated analog 4F-PHP (1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one) are synthetic cathinones with stimulant properties. Unlike the target compound, these lack a piperazine ring, instead incorporating a pyrrolidine moiety. Pyrrolidine-based cathinones typically inhibit dopamine transporters (DAT), whereas piperazine derivatives like GBR 12783 act on reuptake systems. The substitution of piperazine for pyrrolidine may shift pharmacological targets, reducing DAT affinity and increasing serotonergic or opioid receptor interactions .

Piperazine-Based Dopamine Modulators: GBR 12783

GBR 12783 (1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine) is a dopamine reuptake inhibitor with a cinnamyl-piperazine core. The target compound’s lack of a benzhydryloxyethyl group likely diminishes its DAT affinity, as this moiety is critical for GBR 12783’s activity.

Physicochemical Properties

The hexanone backbone and piperazine ring influence solubility and crystallinity. Piperazine derivatives often form salts (e.g., hydrochlorides) to enhance solubility, as seen in GBR 12783 dihydrochloride . In contrast, α-PHP and 4F-PHP exhibit intermolecular N-H⋯Br interactions in their crystal structures, which stabilize their solid-state forms . The target compound’s crystallinity and salt formation propensity remain unstudied but could resemble AP-237/238, which are typically distributed as free bases or hydrochloride salts .

Research Findings and Gaps

- Pharmacology: No direct data exist for the target compound. Analogs like AP-237 exhibit µ-opioid receptor agonism, while GBR 12783 targets DAT. The hexanone chain may prolong duration of action compared to shorter-chain analogs .

- Synthetic Pathways : The cinnamyl-piperazine motif is likely synthesized via nucleophilic substitution or reductive amination, methods common in NPS production .

- Detection: Analytical methods (e.g., GC-MS, LC-QTOF) for AP-237/238 could be adapted for the target compound, focusing on hexanone fragmentation patterns .

Biological Activity

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one is a synthetic organic compound recognized for its potential biological activities. This compound features a piperazine ring substituted with a phenylprop-2-enyl group and a hexanone chain, positioning it as a candidate for various pharmacological applications. Research into its biological activity has revealed promising results, particularly in the areas of neuropharmacology, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C19H28N2O

- Molecular Weight : 300.44 g/mol

- CAS Number : 433978-02-0

The unique structure of this compound contributes to its diverse biological activities. The piperazine moiety is often associated with various pharmacological effects, which may be enhanced by the presence of the phenylprop-2-enyl group.

Biological Activity Overview

This compound has been investigated for several biological activities:

1. Neuropharmacological Activity

- Studies suggest that compounds with similar structures exhibit anxiolytic and antidepressant-like effects. For instance, related piperazine derivatives have been shown to interact with the serotonergic system and GABAA receptors, indicating potential for treating anxiety and depression .

2. Antimicrobial Properties

- The compound's structural characteristics may confer antimicrobial activity, akin to other piperazine derivatives that have demonstrated efficacy against various pathogens. Research indicates that modifications in the piperazine structure can significantly influence antibacterial and antifungal properties .

3. Anticancer Potential

- Preliminary studies suggest that compounds related to this compound may possess anticancer properties. The presence of the α,β-unsaturated carbonyl group in similar compounds has been linked to antiproliferative effects against cancer cell lines .

The biological activity of this compound is believed to involve multiple mechanisms:

- Receptor Interaction : It may act on various neurotransmitter receptors, modulating their activity and influencing neurochemical pathways associated with mood regulation.

- Enzymatic Modulation : The compound could inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-(4-(3-Phenylprop-2-enyl)piperazinyl)butan-1-one | Shorter butanone chain | Potentially reduced bioactivity due to shorter chain |

| 1-(4-(3-Phenylprop-2-enyl)piperazinyl)octan-1-one | Longer octanone chain | Increased lipophilicity may enhance membrane permeability |

| 1-(4-(3-PHENYLPROP-2-ENYL)piperazinyl)pentan-1-one | Intermediate pentanone chain | Balances properties between butanone and hexanone derivatives |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anxiolytic Effects : In animal models, related compounds have shown significant anxiolytic effects when administered at specific doses, supporting further exploration of this compound's potential in treating anxiety disorders .

- Antimicrobial Testing : Laboratory tests have indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into their clinical applications .

- Anticancer Studies : Initial in vitro studies demonstrate that compounds with similar structural motifs can inhibit cancer cell proliferation, suggesting that this compound may also possess anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.